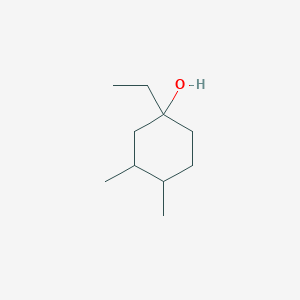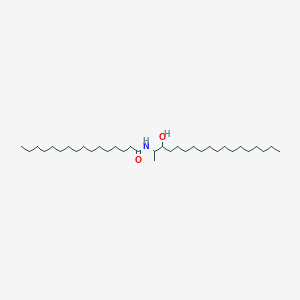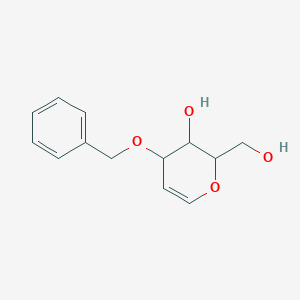
(R)-2-Methoxyphenyl glycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxyphenyl glycidyl ether is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glycidyl ether moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxyphenyl glycidyl ether typically involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate halohydrin, which is then dehydrochlorinated to yield the desired glycidyl ether. The reaction conditions often include the use of sodium hydroxide as the base and a solvent such as toluene .
Industrial Production Methods
Industrial production of ®-2-Methoxyphenyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxyphenyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert the glycidyl ether to alcohols.
Substitution: Nucleophilic substitution reactions can replace the glycidyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, alcohols, and substituted phenyl ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-Methoxyphenyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of epoxy resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ®-2-Methoxyphenyl glycidyl ether involves its interaction with various molecular targets. The glycidyl ether moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles such as proteins and nucleic acids. These interactions can result in the modification of biological molecules and the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-Glycidyl methyl ether: Similar in structure but with a methyl group instead of a methoxyphenyl group.
Phenyl glycidyl ether: Lacks the methoxy group on the phenyl ring.
Benzyl glycidyl ether: Contains a benzyl group instead of a methoxyphenyl group.
Uniqueness
®-2-Methoxyphenyl glycidyl ether is unique due to the presence of both a methoxy group and a glycidyl ether moiety, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
61248-98-4 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-[(2-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
RJNVSQLNEALZLC-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@H]2CO2 |
Canonical SMILES |
COC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)


![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)

![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)



